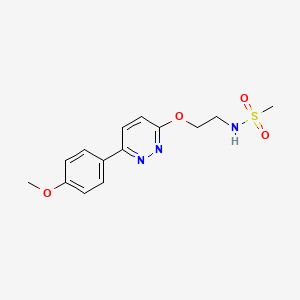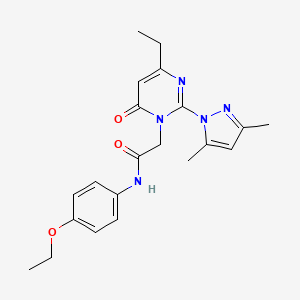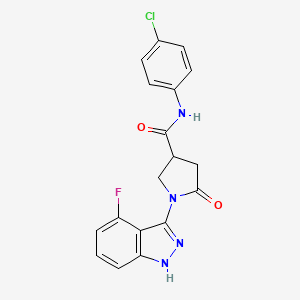![molecular formula C23H28N2O2 B11231020 1-(4-methylphenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide](/img/structure/B11231020.png)
1-(4-methylphenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a cyclopentanecarboxamide core, substituted with a 4-methylphenyl group and a 4-[(2-methylpropanoyl)amino]phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopentanecarboxamide core This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic conditions to form the amide bond
The 4-[(2-methylpropanoyl)amino]phenyl group can be introduced through a series of steps involving the protection and deprotection of functional groups, as well as the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The final product is obtained after purification through techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
1-(4-methylphenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines
科学研究应用
1-(4-methylphenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-(4-methylphenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide involves its interaction with specific molecular targets within biological systems. This may include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-(4-methoxyphenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide
- 1-(4-chlorophenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide
- 1-(4-fluorophenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide
Uniqueness
1-(4-methylphenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or altered binding affinity to molecular targets, distinguishing it from similar compounds.
属性
分子式 |
C23H28N2O2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-N-[4-(2-methylpropanoylamino)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C23H28N2O2/c1-16(2)21(26)24-19-10-12-20(13-11-19)25-22(27)23(14-4-5-15-23)18-8-6-17(3)7-9-18/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,26)(H,25,27) |
InChI 键 |
QNOAYKBTRYIJDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)NC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11230957.png)
![N~6~-(3-ethoxypropyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11230964.png)

![6-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11230968.png)
![2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B11230971.png)
![3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11230978.png)
![6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230982.png)
![3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether](/img/structure/B11230984.png)

![Methyl 3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11231015.png)
![3-hydroxy-N'-[(1E)-1-thien-2-ylethylidene]-2-naphthohydrazide](/img/structure/B11231017.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11231018.png)
![7-(3-Bromo-4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11231027.png)
